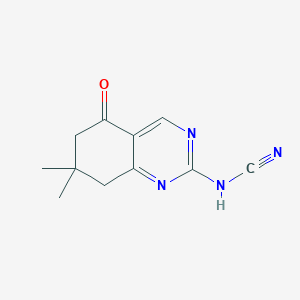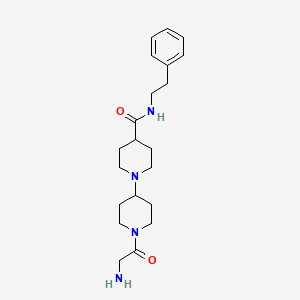
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a heterocyclic compound that contains a quinazoline ring system and a cyanamide group. The unique structural features of DMC make it a promising candidate for developing new drugs, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in biological systems is not fully understood. However, it has been suggested that this compound may exert its biological activities through various mechanisms, such as the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of reactive oxygen species (ROS), and modulate the expression of cytokines and growth factors. In vivo studies have shown that this compound can suppress tumor growth, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in laboratory experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available starting materials, and the yield and purity can be easily optimized. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of various compounds and materials.
However, there are also some limitations associated with using this compound in laboratory experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, as some studies have reported cytotoxic effects of this compound on certain cell lines.
Direcciones Futuras
There are many potential future directions for research on (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide. One direction is to further investigate its mechanism of action in biological systems, which could lead to the discovery of new targets for drug development. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and imaging. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which could facilitate its translation into clinical applications.
Métodos De Síntesis
The synthesis of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide can be achieved through various methods, including the reaction of 2-amino-3,4-dimethylquinazoline with cyanogen chloride in the presence of a base. Another method involves the reaction of 2-amino-3,4-dimethylquinazoline with cyanamide in the presence of a catalyst. The yield and purity of this compound can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.
Aplicaciones Científicas De Investigación
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated as a potential lead compound for developing new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound-based MOFs and COFs have shown promising properties, such as high surface areas, tunable pore sizes, and excellent gas adsorption capacities.
In catalysis, this compound has been used as a catalyst for various organic reactions, such as the synthesis of 2-arylquinazolines and the oxidation of alcohols. This compound-based catalysts have shown high catalytic activity, selectivity, and stability.
Propiedades
IUPAC Name |
(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-13-10(15-8)14-6-12/h5H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQVTBCUWDFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429307.png)
![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5429343.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)
![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)
![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)
![N-(3-fluorobenzyl)-2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5429386.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)